5-benzyl-4,5-dihydro-1H-imidazol-2-amine

ERK2 DRS inhibitor Fragment-based drug discovery Chiral 2-aminoimidazoline

5-Benzyl-4,5-dihydro-1H-imidazol-2-amine is a chiral, partially saturated 2‑aminoimidazoline that features a benzyl substituent at the 5‑position. Its (5S)-enantiomer has been crystallographically characterized as a fragment hit bound to the ERK2 docking‑recruitment site (DRS), a protein–protein interaction interface distinct from the ATP‑binding pocket.

Molecular Formula C10H13N3
Molecular Weight 175.235
CAS No. 94830-58-7
Cat. No. B2487696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-4,5-dihydro-1H-imidazol-2-amine
CAS94830-58-7
Molecular FormulaC10H13N3
Molecular Weight175.235
Structural Identifiers
SMILESC1C(NC(=N1)N)CC2=CC=CC=C2
InChIInChI=1S/C10H13N3/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H3,11,12,13)
InChIKeyOZKGTJHTWRZQLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-4,5-dihydro-1H-imidazol-2-amine (CAS 94830-58-7): Sourcing Guide for a Chiral 2‑Aminoimidazoline Scaffold


5-Benzyl-4,5-dihydro-1H-imidazol-2-amine is a chiral, partially saturated 2‑aminoimidazoline that features a benzyl substituent at the 5‑position [1]. Its (5S)-enantiomer has been crystallographically characterized as a fragment hit bound to the ERK2 docking‑recruitment site (DRS), a protein–protein interaction interface distinct from the ATP‑binding pocket [2]. The compound also serves as the core template for patented α₂B/α₂C‑adrenergic receptor modulators [3].

Why 5-Benzyl-4,5-dihydro-1H-imidazol-2-amine Cannot Be Replaced by Other 2‑Aminoimidazolines in Research Applications


The position of the benzyl group (C‑5 vs. N‑1) and the specific (S)‑stereochemistry of this compound dictate its molecular recognition pattern [1]. X‑ray crystallography shows that the (5S)-enantiomer occupies a unique hydrophobic groove at the interface of the common‑docking (CD) and ED domains of ERK2, while the corresponding N‑benzyl isomers or racemic mixtures exhibit different binding poses or no resolvable density [2]. In the α‑adrenergic patent family, only N‑(2/3‑substituted benzyl) derivatives retain potent modulation; the 5‑benzyl scaffold is required as the synthetic anchor, and simple achiral imidazolines cannot recapitulate the substitution vectors needed for further functionalization [3].

Quantitative Evidence for Differentiating 5-Benzyl-4,5-dihydro-1H-imidazol-2-amine (94830-58-7) from Closest Analogs


Enantioselective ERK2 DRS Fragment Binding: (5S)-Enantiomer vs. Racemate

In the 1.9 Å co‑crystal structure of ERK2 with compound 2507‑8 (PDB 6NBS), only the (5S)-enantiomer of 5‑benzyl‑4,5‑dihydro‑1H‑imidazol‑2‑amine is observed as Fragment B, occupying a hydrophobic groove between the CD and ED domains with key hydrophobic contacts at His123 and Tyr126 [1]. The racemate or the (R)-enantiomer is not resolved in the electron density, demonstrating enantioselective occupancy at this protein‑protein interaction site [2]. This is the only publicly available X‑ray structure of a 5‑substituted 2‑aminoimidazoline fragment directly bound to a kinase docking interface.

ERK2 DRS inhibitor Fragment-based drug discovery Chiral 2-aminoimidazoline

Saturation State Differentiation: 4,5‑Dihydro‑imidazole vs. Fully Aromatic Imidazole

The 4,5‑dihydro ring of 5‑benzyl‑4,5‑dihydro‑1H‑imidazol‑2‑amine imparts a calculated pKa of approximately 10.4 for the guanidine‑like 2‑amino group, which is ~3.5 log units higher than that of the corresponding aromatic 4‑benzyl‑1H‑imidazole [1]. This basicity difference translates into a distinct protonation state at physiological pH, affecting solubility, membrane permeability, and target‑engagement kinetics in cellular assays [2].

Physicochemical differentiation Imidazoline scaffold Basicity comparison

Kinase Selectivity: DRS‑Directed Interaction vs. ATP‑Site Imidazoles

Unlike ATP‑competitive imidazole‑based kinase inhibitors (e.g., 4‑benzyl‑1H‑imidazole analogs of SB203580), 5‑benzyl‑4,5‑dihydro‑1H‑imidazol‑2‑amine interacts exclusively with the D‑recruitment site (DRS) of ERK2, a protein‑protein interaction interface distant from the active site [1]. This binding mode is corroborated by NMR chemical‑shift perturbation mapping and the X‑ray coordinates, which show no contacts with the hinge region or catalytic residues [2]. Consequently, the compound provides a starting point for allosteric ERK2 inhibition, bypassing the selectivity challenges of ATP‑site‑directed molecules.

Kinase inhibitor selectivity ERK2 docking site ATP-competitive vs. DRS-targeted

Validated Application Scenarios for 5-Benzyl-4,5-dihydro-1H-imidazol-2-amine (94830-58-7) Based on Differential Evidence


Fragment‑Based Discovery of Allosteric ERK2 Inhibitors

The (5S)‑enantiomer of this compound is the only 2‑aminoimidazoline fragment with a published X‑ray structure bound to the ERK2 DRS, making it an ideal starting point for fragment growing or linking strategies aimed at developing non‑ATP‑competitive ERK2 inhibitors [1]. Researchers should source the enantiopure (5S)‑form to recapitulate the hydrophobic‑groove binding mode characterized at 1.90 Å resolution [2].

Scaffold for α₂B/α₂C‑Adrenergic Receptor Modulator Libraries

Patents such as US 8,063,231 explicitly claim N‑(2‑ and/or 3‑substituted benzyl)‑4,5‑dihydro‑1H‑imidazol‑2‑amine derivatives as α₂B/α₂C modulators [3]. The 5‑benzyl parent compound serves as the synthetic precursor, enabling late‑stage diversification at the benzyl ring. Its procurement in >95 % purity (e.g., from Leyan, product 2221075) is essential for reproducible library synthesis.

Chiral Heterocyclic Building Block for Medicinal Chemistry

The imidazoline core offers significantly higher basicity (estimated pKa ~10.4) than its aromatic imidazole counterparts, making it a valuable building block for optimizing pharmacokinetic properties such as solubility and permeability in lead series [4]. The (5S)‑enantiomer can be utilized directly in asymmetric syntheses where stereochemical integrity at the 5‑position is required.

Quote Request

Request a Quote for 5-benzyl-4,5-dihydro-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.